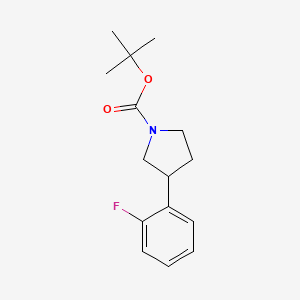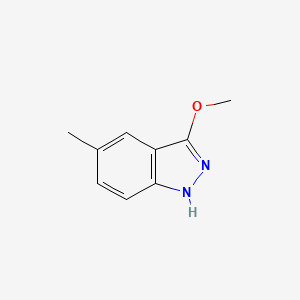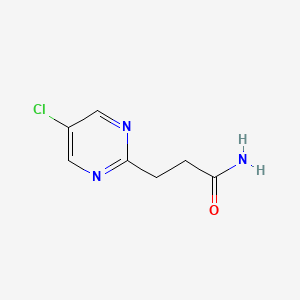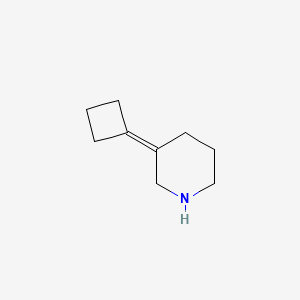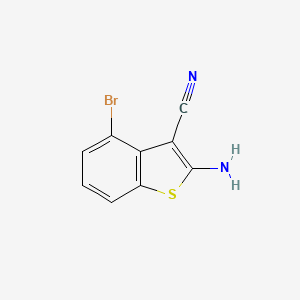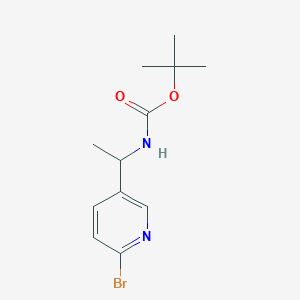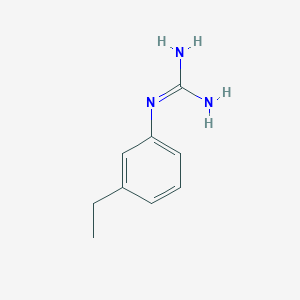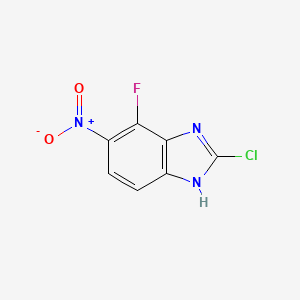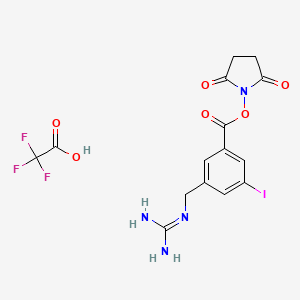
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a guanidinomethyl group, and an iodobenzoate moiety, all combined with a trifluoroacetate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Guanidinomethyl Group: This step often involves the reaction of the pyrrolidinyl intermediate with guanidine derivatives under controlled conditions.
Iodination of the Benzoate Moiety: The iodination is usually carried out using iodine or iodinating agents in the presence of a catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the iodinated intermediate with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The guanidinomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodobenzoate moiety can participate in halogen bonding and aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
The uniqueness of 2,5-Dioxo-1-pyrrolidinyl 3-(guanidinomethyl)-5-iodobenzoate trifluoroacetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the guanidinomethyl group enhances its ability to interact with biological molecules, while the iodobenzoate moiety provides unique reactivity in substitution reactions. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C15H14F3IN4O6 |
|---|---|
Molekulargewicht |
530.19 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(diaminomethylideneamino)methyl]-5-iodobenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13IN4O4.C2HF3O2/c14-9-4-7(6-17-13(15)16)3-8(5-9)12(21)22-18-10(19)1-2-11(18)20;3-2(4,5)1(6)7/h3-5H,1-2,6H2,(H4,15,16,17);(H,6,7) |
InChI-Schlüssel |
PMAQAYJXRQJZMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)CN=C(N)N)I.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


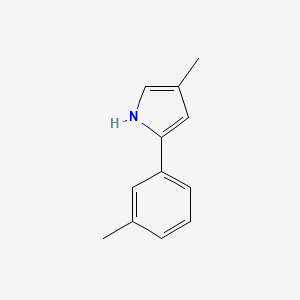
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)
![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)
